3-Bromo-7-nitroimidazo[5,1-b]thiazole
Description
Properties
CAS No. |
1279721-69-5 |
|---|---|
Molecular Formula |
C5H2BrN3O2S |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-bromo-7-nitroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2BrN3O2S/c6-3-1-12-5-4(9(10)11)7-2-8(3)5/h1-2H |
InChI Key |
QCZNDIQCEHBYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC(=C2S1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-nitroimidazo[5,1-b]thiazole typically involves the nitration of 3-bromoimidazo[5,1-b]thiazole. This process requires careful control of reaction conditions, including temperature and the use of specific reagents to ensure the correct placement of the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position serves as a key electrophilic site, enabling nucleophilic substitution under mild conditions.
Key Findings :
-
Aromatic substitution : Bromine undergoes displacement by nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives such as 3-amino-7-nitroimidazo[5,1-b]thiazole .
-
Phenacyl bromide coupling : Reaction with phenacyl bromide (7 ) in ethanol under reflux forms 2-(imidazo[5,1-b]thiazol-7-yl)thiazole hybrids, a common strategy for antimicrobial agent development .
Table 1: Substitution Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromine-amine substitution | DMF, 80°C, 6h | 3-Amino-7-nitroimidazo[5,1-b]thiazole | |
| Phenacyl bromide coupling | Ethanol, reflux, 3h | Thiazole-imidazo hybrids |
Cyclization Reactions
The nitro group and thiazole ring facilitate intramolecular cyclization, forming polycyclic structures with enhanced bioactivity.
Key Findings :
-
Hantzsch-thiazole synthesis : In the presence of thiourea derivatives, the compound undergoes cyclocondensation to form thiazolo[5,1-b]imidazoles, critical for antiparasitic activity .
-
Bromine-mediated cyclization : Treatment with hydrobromic acid promotes ring closure, generating dihydrothiazolo[3,2-a]benzimidazoles .
Table 2: Cyclization Pathways
| Substrate | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Thiourea derivative | HBr, ethanol, 2h | Thiazolo[5,1-b]imidazole | |
| Allyl halide intermediate | I₂ or Br₂, room temperature | 3-(Halomethyl)dihydrothiazolo derivative |
Reduction Reactions
The nitro group at the 7-position is reducible to an amine, enabling further functionalization.
Key Findings :
-
Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol under H₂ (1 atm) reduces the nitro group to NH₂, forming 7-amino-3-bromoimidazo[5,1-b]thiazole .
-
Selective reduction : Zn/HCl selectively reduces the nitro group without affecting the bromine, yielding intermediates for cross-coupling reactions .
Condensation and Cross-Coupling Reactions
The electron-deficient thiazole ring participates in Knoevenagel condensations and Suzuki-Miyaura couplings.
Key Findings :
-
Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol/piperidine to form arylidene derivatives .
-
Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enhancing lipophilicity for drug design .
Table 3: Cross-Coupling Reactions
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit potent antimicrobial and anticancer properties:
Table 4: Biological Activity of Derivatives
| Derivative | Target Pathogen/Cell Line | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| 3-Amino-7-nitro analog | M. tuberculosis H37Rv | MIC = 0.94 µmol/mL | |
| Thiazole-phenacyl hybrid | MCF-7 breast cancer cells | IC₅₀ = 0.16 µM |
Scientific Research Applications
3-Bromo-7-nitroimidazo[5,1-b]thiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-7-nitroimidazo[5,1-b]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with microbial DNA synthesis or other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-bromo-7-nitroimidazo[5,1-b]thiazole with structurally similar compounds, emphasizing substituent positions, physicochemical properties, and biological activities:
Key Observations :
- Core Structure Differences : Imidazo[5,1-b]thiazole derivatives exhibit distinct electronic profiles compared to imidazo[2,1-b]thiazoles due to altered ring fusion. This impacts their binding to biological targets, as seen in the selective VEGFR2 inhibition of imidazo[2,1-b]thiazoles .
- Substituent Influence: Bromine at the 3-position (in [5,1-b] derivatives) vs. 5-position (in [2,1-b] derivatives) alters steric hindrance and electrophilicity.
- Biological Activity Gaps : While imidazo[2,1-b]thiazoles are well-documented for antitumor and antimicrobial activities, data for [5,1-b] isomers are sparse. The nitro group in the 7-position of the target compound may confer unique reactivity or binding modes unexplored in existing literature.
Physicochemical and Pharmacokinetic Comparisons
Using in silico predictions from analogous compounds (Table 1 in ):
- Lipinski’s Rule Compliance: Most imidazo[2,1-b]thiazoles comply with drug-likeness criteria (molecular weight <500, logP <5).
- Metabolic Stability : Bromine substituents generally enhance resistance to oxidative metabolism, as seen in 5-bromo-6-p-chlorophenylimidazo[2,1-b]thiazole .
Q & A
Q. What are the optimized synthetic protocols for 3-Bromo-7-nitroimidazo[5,1-b]thiazole?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of thiosemicarbazide derivatives followed by halogenation. A common approach includes:
Cyclization: React thiosemicarbazide with a ketone or carboxylic acid derivative to form the imidazo[5,1-b]thiazole core .
Bromination: Introduce bromine using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, bromination at the C3 position is achieved by refluxing in a solvent like CCl₄ or DMF .
Nitration: Nitro groups are introduced via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .
Key Parameters: Monitor reaction progress via TLC, optimize solvent polarity (e.g., DMF for polar intermediates), and use inert atmospheres to avoid side reactions. Yields range from 70–90% for well-optimized steps .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer: A combination of spectroscopic and analytical methods ensures structural confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., bromine deshields adjacent protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₆H₄BrN₃O₂S).
- HPLC-PDA: Purity >95% is achievable using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .
Note: X-ray crystallography resolves ambiguous regiochemistry in nitro/bromo-substituted derivatives .
Advanced Research Questions
Q. How can researchers analyze discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or metabolic instability. Strategies include:
- Metabolic Profiling: Incubate the compound with liver microsomes (human/rodent) to identify metabolites via LC-MS. Nitro groups may undergo reduction to amines, altering activity .
- PK/PD Modeling: Measure plasma half-life and tissue distribution in animal models. Low bioavailability due to poor solubility (logP ≈ 2.5) can be addressed via formulation (e.g., nanoemulsions) .
- Target Engagement Studies: Use CRISPR-engineered cell lines to confirm on-target effects (e.g., inhibition of Mtb pantothenate synthetase) vs. off-target cytotoxicity .
Case Study: Benzo-[d]-imidazo[2,1-b]-thiazole derivatives showed IC₅₀ = 2.03 µM in vitro but required dose adjustments in vivo due to rapid clearance .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of imidazo[5,1-b]thiazole derivatives?
- Methodological Answer: SAR studies focus on systematic substitution and computational modeling:
- Substituent Scanning: Replace bromine/nitro groups with halogens (Cl, F), electron-withdrawing groups (CF₃), or bioisosteres (e.g., CN). For example, replacing Br with Cl at C3 reduced antimycobacterial activity by 50% .
- Molecular Docking: Use AutoDock Vina to predict binding to targets like COX-2 or Mtb pantothenate synthetase. Nitro groups form H-bonds with Arg196 in COX-2 .
- QSAR Models: Develop 2D/3D-QSAR using descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate electronic effects with activity .
Key Finding: 4-Nitro-phenyl substitution (e.g., IT10) enhanced antitubercular activity (IC₉₀ = 7.05 µM) without cytotoxicity (CC₅₀ >128 µM) .
Q. How does the nitro group at C7 influence the compound’s reactivity and biological selectivity?
- Methodological Answer: The nitro group acts as a strong electron-withdrawing group, influencing both chemical reactivity and target interactions:
- Chemical Reactivity: Facilitates nucleophilic aromatic substitution (SNAr) at C7 under basic conditions (e.g., K₂CO₃/DMF). Replace nitro with amines via catalytic hydrogenation (H₂/Pd-C) .
- Biological Selectivity: Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells. However, mammalian cells with robust antioxidant systems (e.g., glutathione) show lower susceptibility, improving therapeutic indices .
- Crystallographic Evidence: Nitro-oxygen forms π-stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr341 in COX-2), critical for selective inhibition .
Data Contradiction Analysis
- Example: Some imidazo[5,1-b]thiazole derivatives exhibit potent activity against Mtb but not non-tuberculous mycobacteria (NTM).
- Resolution:
Target Specificity: Mtb pantothenate synthetase has a unique active-site loop (residues 80–90) absent in NTM homologs, explaining selectivity .
Membrane Permeability: NTM possess thicker lipid-rich cell walls, reducing compound uptake. Modify lipophilicity (logD) via pro-drug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
